2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide oxalate
Description
The compound 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide oxalate features a benzimidazole core linked via a methyl-piperidine bridge to an acetamide group, which is further substituted with a 6-fluorobenzo[d]thiazole moiety. The oxalate counterion likely enhances its solubility and bioavailability compared to the free base form.
Properties
IUPAC Name |
2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5OS.C2H2O4/c23-16-5-6-18-20(11-16)30-22(25-18)26-21(29)13-27-9-7-15(8-10-27)12-28-14-24-17-3-1-2-4-19(17)28;3-1(4)2(5)6/h1-6,11,14-15H,7-10,12-13H2,(H,25,26,29);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFIUCXCDRGJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)NC4=NC5=C(S4)C=C(C=C5)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide oxalate is a synthetic derivative that combines structural motifs from benzimidazole and benzothiazole, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into three main components:
- Benzimidazole moiety : Known for its role in various pharmacological activities.
- Piperidine ring : Often associated with neuroactive properties.
- Benzothiazole component : Exhibits anticancer and antimicrobial activities.
1. Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives in cancer therapy. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer).
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazole | A431 | 2.0 | Induction of apoptosis |
| PMX610 | A549 | 1.5 | Inhibition of cell migration |
| Compound B7 | H1299 | 1.8 | IL-6 and TNF-α suppression |
These findings suggest that modifications to the benzothiazole core can enhance anticancer activity, making it a viable scaffold for drug development.
2. GABA-A Receptor Modulation
The benzimidazole structure is recognized for its ability to modulate GABA-A receptors. Research indicates that compounds with similar structures can act as positive allosteric modulators (PAMs), enhancing GABAergic transmission.
Case Study:
A related study on benzimidazole derivatives demonstrated that specific substitutions could increase metabolic stability while maintaining receptor affinity. For example, the introduction of fluorine atoms significantly improved the binding affinity to the α1/γ2 interface of the GABA-A receptor, suggesting a similar potential for our compound .
3. Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Studies on related benzimidazole derivatives have shown inhibition of IL-1β release in LPS-stimulated macrophages, indicating that our compound may also possess anti-inflammatory properties through modulation of cytokine release.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Interaction with GABA-A receptors leading to enhanced inhibitory neurotransmission.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of pro-apoptotic pathways.
- Cytokine Inhibition : Reduction in inflammatory markers such as IL-6 and TNF-α.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Thiazole/Thiadiazole Derivatives
Compounds from (e.g., 9b , 9c ) share structural similarities with the target molecule, particularly in their acetamide-thiazole linkages. Key differences lie in the substituents on the thiazole ring:
- 9b (4-fluorophenyl-thiazole) and the target compound (6-fluorobenzo[d]thiazole) both incorporate fluorine, which may enhance binding affinity through electronegative interactions or improved metabolic stability .
- 9c (4-bromophenyl-thiazole) shows reduced activity compared to 9b , suggesting halogen size and polarity influence receptor interactions .
Heterocyclic Core Variations
- Imidazothiadiazole Derivatives () : Patent compounds with imidazo[2,1-b][1,3,4]thiadiazole cores differ in heterocyclic architecture but retain piperidine-piperazine motifs. These structural differences may alter target selectivity compared to the target’s benzothiazole-acetamide system .
Fluorination and Pharmacokinetic Implications
- Compound 38 (): Ethyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-ylamino)piperidin-1-carboxylate shares a fluorinated benzyl group, which may improve blood-brain barrier penetration compared to the target’s 6-fluorobenzo[d]thiazole .
- Biopharmacule Catalog Compounds () : Trifluoromethylpyridinyl substituents in analogs like 2-(4-(1H-tetrazol-1-yl)piperidin-1-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide suggest that electron-withdrawing groups (e.g., CF₃, F) optimize solubility and logP profiles .
Pharmacological Target Specificity
- Dual H1/H4 Receptor Ligands () : Piperidine-benzimidazole derivatives like 37 and 38 demonstrate dual histamine receptor activity. The target compound’s 6-fluorobenzo[d]thiazole group may shift selectivity toward other targets (e.g., kinase inhibitors or antimicrobial agents) due to its distinct heterocyclic system .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
